molecular formula C10H16N2O3 B6606604 tert-butyl3-(isocyanatomethyl)azetidine-1-carboxylate CAS No. 2649076-75-3

tert-butyl3-(isocyanatomethyl)azetidine-1-carboxylate

Cat. No.: B6606604
CAS No.: 2649076-75-3
M. Wt: 212.25 g/mol
InChI Key: RLIGQPPTMMQUGH-UHFFFAOYSA-N
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Description

tert-Butyl 3-(isocyanatomethyl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(isocyanatomethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with a suitable isocyanate reagent. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process starting from commercially available starting materials. The process includes protection and deprotection steps, as well as purification techniques such as crystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(isocyanatomethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles to form urea derivatives.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-nitrogen bonds.

    Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Electrophiles: Such as alkyl halides for addition reactions.

    Hydrolysis Conditions: Typically carried out in the presence of water or aqueous acid/base.

Major Products Formed:

    Urea Derivatives: Formed from substitution reactions with amines.

    Amines and Carbon Dioxide: Formed from hydrolysis of the isocyanate group.

Scientific Research Applications

Chemistry: tert-Butyl 3-(isocyanatomethyl)azetidine-1-carboxylate is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential to form bioactive molecules. The azetidine ring is known to impart favorable pharmacokinetic properties, making it a valuable scaffold in drug design.

Industry: The compound is used in the development of new materials, including polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(isocyanatomethyl)azetidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of urea derivatives and other bioactive compounds .

Comparison with Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • tert-Butyl 3-iodoazetidine-1-carboxylate
  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

Uniqueness: tert-Butyl 3-(isocyanatomethyl)azetidine-1-carboxylate is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other azetidine derivatives. This makes it a versatile intermediate in organic synthesis, capable of forming a wide range of products through various chemical reactions .

Properties

IUPAC Name

tert-butyl 3-(isocyanatomethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-8(6-12)4-11-7-13/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIGQPPTMMQUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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